molecular formula C8H18N2O B8205250 (2S)-2-Amino-N-methylheptanamide

(2S)-2-Amino-N-methylheptanamide

Cat. No.: B8205250
M. Wt: 158.24 g/mol
InChI Key: YLBHPLDJISPYOJ-ZETCQYMHSA-N
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Description

(2S)-2-Amino-N-methylheptanamide is an organic compound with the molecular formula C8H18N2O. This compound is characterized by the presence of an amino group and a methylated amide group attached to a heptane backbone. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-N-methylheptanamide typically involves the following steps:

    Starting Material: The synthesis begins with heptanoic acid, which undergoes a series of reactions to introduce the amino and methylamide groups.

    Amidation: Heptanoic acid is first converted to its corresponding amide by reacting with methylamine under acidic conditions.

    Reduction: The resulting N-methylheptanamide is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to obtain this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction step.

    Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-N-methylheptanamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be further reduced to primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(2S)-2-Amino-N-methylheptanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2S)-2-Amino-N-methylheptanamide exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.

    Pathways Involved: It may influence metabolic pathways by acting as a substrate or inhibitor for certain enzymes.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Aminoheptanoic acid: Similar structure but lacks the methylamide group.

    (2S)-2-Amino-N-ethylheptanamide: Similar structure with an ethyl group instead of a methyl group.

    (2S)-2-Amino-N-methylhexanamide: Similar structure with a shorter carbon chain.

Uniqueness

(2S)-2-Amino-N-methylheptanamide is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical properties and biological activities.

Properties

IUPAC Name

(2S)-2-amino-N-methylheptanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-3-4-5-6-7(9)8(11)10-2/h7H,3-6,9H2,1-2H3,(H,10,11)/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBHPLDJISPYOJ-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C(=O)NC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](C(=O)NC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28211-04-3
Record name (S)-poly(imino(2-amino-1-oxo-1,6-hexanediyl))
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